Hydrocortisone-d2
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Overview
Description
Hydrocortisone-d2 is a deuterated form of hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex. It is used in various scientific research applications due to its stability and ability to trace metabolic pathways. Hydrocortisone itself is widely used for its anti-inflammatory and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrocortisone-d2 involves the incorporation of deuterium atoms into the hydrocortisone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is purified through chromatographic techniques to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Hydrocortisone-d2 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form cortisone-d2.
Reduction: It can be reduced to form tetrathis compound.
Substitution: Various substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride and pyridine are used for acetylation reactions.
Major Products Formed
Oxidation: Cortisone-d2
Reduction: Tetrathis compound
Substitution: Acetylated derivatives of this compound.
Scientific Research Applications
Hydrocortisone-d2 is extensively used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of steroid metabolism.
Biology: Helps in studying the effects of glucocorticoids on cellular processes and gene expression.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of hydrocortisone in the body.
Industry: Employed in the development of new glucocorticoid drugs and formulations
Mechanism of Action
Hydrocortisone-d2 exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding modulates the transcription of various genes involved in inflammatory and immune responses .
Comparison with Similar Compounds
Hydrocortisone-d2 is compared with other glucocorticoids such as:
Cortisone: Similar in structure but less potent.
Prednisone: More potent with a longer duration of action.
Dexamethasone: Highly potent with minimal mineralocorticoid activity.
Betamethasone: Similar to dexamethasone but with different pharmacokinetics .
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies.
Properties
Molecular Formula |
C21H30O5 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-1,2-dideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i5D,7D/t5?,7?,14-,15-,16-,18+,19-,20-,21- |
InChI Key |
JYGXADMDTFJGBT-VFWCAETDSA-N |
Isomeric SMILES |
[2H]C1C([C@@]2([C@@H]3[C@@H](CCC2=CC1=O)[C@@H]4CC[C@@]([C@]4(C[C@@H]3O)C)(C(=O)CO)O)C)[2H] |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Origin of Product |
United States |
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